molecular formula C5H2ClIN2O2 B1459755 4-Chloro-3-iodo-5-nitropyridine CAS No. 1805643-82-6

4-Chloro-3-iodo-5-nitropyridine

Cat. No.: B1459755
CAS No.: 1805643-82-6
M. Wt: 284.44 g/mol
InChI Key: XGHMVHKGQCEXSR-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-5-nitropyridine is a heterocyclic organic compound with the molecular formula C₅H₂ClIN₂O₂. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is of interest due to its unique combination of halogen and nitro substituents, which impart distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-iodo-5-nitropyridine typically involves the halogenation and nitration of pyridine derivatives. One common method includes the following steps:

    Halogenation: Pyridine is first chlorinated to form 4-chloropyridine.

    Iodination: The chlorinated pyridine undergoes iodination to introduce the iodine atom at the 3-position.

    Nitration: Finally, the iodinated compound is nitrated to introduce the nitro group at the 5-position.

These reactions are typically carried out under controlled conditions to ensure the selective introduction of substituents at the desired positions on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-iodo-5-nitropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Suzuki-Miyaura Coupling: Palladium catalysts with boronic acids or esters under mild conditions.

Major Products

    Substitution: Formation of various substituted pyridines.

    Reduction: Formation of 4-Chloro-3-iodo-5-aminopyridine.

    Coupling: Formation of biaryl compounds with diverse functional groups.

Scientific Research Applications

4-Chloro-3-iodo-5-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of agrochemicals and materials science for the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitropyridine: Lacks the iodine substituent, resulting in different reactivity and applications.

    3-Iodo-4-nitropyridine: Similar structure but with different positioning of substituents, affecting its chemical properties.

    4-Chloro-5-nitropyridine: Lacks the iodine substituent, used in different synthetic applications.

Uniqueness

4-Chloro-3-iodo-5-nitropyridine is unique due to the presence of both chlorine and iodine atoms along with a nitro group on the pyridine ring. This combination of substituents imparts distinct reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

4-chloro-3-iodo-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClIN2O2/c6-5-3(7)1-8-2-4(5)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHMVHKGQCEXSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)I)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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